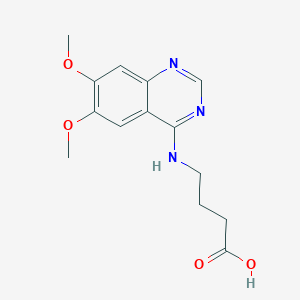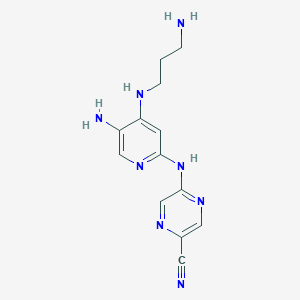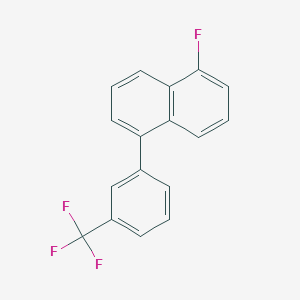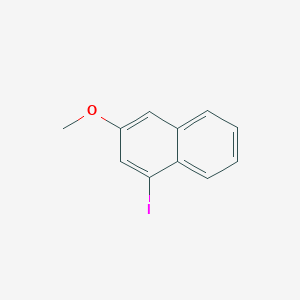
4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid is a chemical compound with a molecular weight of 2913 g/mol It is known for its unique structure, which includes a quinazoline ring substituted with dimethoxy groups and an amino butanoic acid side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 2-amino-4,5-dimethoxybenzoic acid with formamide under high-temperature conditions to form 6,7-dimethoxyquinazoline.
Introduction of the Amino Group: The amino group is introduced by reacting 6,7-dimethoxyquinazoline with an appropriate amine, such as butylamine, under reflux conditions.
Formation of the Butanoic Acid Side Chain:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学研究应用
4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in affected tissues.
相似化合物的比较
4-((6,7-Dimethoxyquinazolin-4-yl)amino)butanoic acid can be compared with other similar compounds, such as:
4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol: Similar structure but with a phenol group instead of a butanoic acid side chain.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains a chloro group and lacks the butanoic acid side chain.
4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol: Similar structure but with a quinoline ring instead of a quinazoline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
886499-95-2 |
|---|---|
分子式 |
C14H17N3O4 |
分子量 |
291.30 g/mol |
IUPAC 名称 |
4-[(6,7-dimethoxyquinazolin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C14H17N3O4/c1-20-11-6-9-10(7-12(11)21-2)16-8-17-14(9)15-5-3-4-13(18)19/h6-8H,3-5H2,1-2H3,(H,18,19)(H,15,16,17) |
InChI 键 |
DJOYFHXOCYKIBS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCCCC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)
![8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B11841377.png)
![2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid](/img/structure/B11841392.png)










![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)
